REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.Cl.[F:7][C:8]1[CH:24]=[CH:23][C:11]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1>COCCOC.CCO>[NH2:20][C:17]1[CH:18]=[CH:19][C:14]([C:12](=[O:13])[C:11]2[CH:23]=[CH:24][C:8]([F:7])=[CH:9][CH:10]=2)=[CH:15][CH:16]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained under 35° C
|
Type
|
CUSTOM
|
Details
|
After 5 h the reaction mixture was quenched by addition to ice-water (40 mL)
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with DCM (25 mL)
|
Type
|
ADDITION
|
Details
|
by addition of 10% NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhyd Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed (silica, EtOAc/Hex, 0:100 to 40:60)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |